molecular formula C21H28O6 B3333309 Unii-MT32xmb69T CAS No. 95815-58-0

Unii-MT32xmb69T

Cat. No.: B3333309
CAS No.: 95815-58-0
M. Wt: 376.4 g/mol
InChI Key: USJJKJYVBSEDNP-CNPAUTQISA-N
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Description

Unii-MT32xmb69T, also known as 11.BETA.,14.ALPHA.,17,21-TETRAHYDROXYPREGNA-1,4-DIENE-3,20-DIONE, is a chemical compound with the molecular formula C21H28O6. It is a derivative of prednisolone and is often referred to as a prednisolone impurity. This compound is recognized by the Unique Ingredient Identifier (UNII) MT32XMB69T, assigned by the Food and Drug Administration (FDA) .

Preparation Methods

The synthesis of Unii-MT32xmb69T involves several steps, typically starting from prednisolone. The synthetic route includes hydroxylation reactions at specific positions on the steroid backbone. The reaction conditions often involve the use of strong oxidizing agents and controlled temperature settings to ensure the selective addition of hydroxyl groups. Industrial production methods may involve large-scale batch reactions with stringent purification processes to obtain the desired compound in high purity .

Chemical Reactions Analysis

Unii-MT32xmb69T undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the hydroxyl groups, potentially converting them into other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Unii-MT32xmb69T has several scientific research applications:

Mechanism of Action

The mechanism of action of Unii-MT32xmb69T is closely related to its parent compound, prednisolone. It interacts with glucocorticoid receptors in the body, modulating the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .

Comparison with Similar Compounds

Unii-MT32xmb69T is similar to other prednisolone derivatives, such as:

    Prednisolone: The parent compound, widely used as an anti-inflammatory and immunosuppressive agent.

    Prednisone: Another derivative with similar therapeutic effects but different pharmacokinetic properties.

    Methylprednisolone: A more potent derivative with enhanced anti-inflammatory effects.

This compound is unique due to its specific hydroxylation pattern, which distinguishes it from other prednisolone derivatives and imparts distinct chemical and biological properties .

Properties

IUPAC Name

(8R,9S,10R,11S,13S,14R,17R)-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h5-6,9,14-15,17,22,24,26-27H,3-4,7-8,10-11H2,1-2H3/t14-,15+,17-,18+,19+,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJJKJYVBSEDNP-CNPAUTQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1(CCC2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@]1(CC[C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857832
Record name (11beta)-11,14,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95815-58-0
Record name 11beta,14alpha,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095815580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11beta)-11,14,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11.BETA.,14.ALPHA.,17,21-TETRAHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT32XMB69T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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